Cas no 2168301-65-1 (1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-one)
![1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-one structure](https://ja.kuujia.com/scimg/cas/2168301-65-1x500.png)
1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-one 化学的及び物理的性質
名前と識別子
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- 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-one
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- インチ: 1S/C7H9N3O/c1-10-6-2-3-7(11)9-5(6)4-8-10/h4H,2-3H2,1H3,(H,9,11)
- InChIKey: POCYWLIODMEELD-UHFFFAOYSA-N
- ほほえんだ: C12C=NN(C)C=1CCC(=O)N2
1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-373288-0.5g |
1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-one |
2168301-65-1 | 95% | 0.5g |
$1058.0 | 2023-06-04 | |
Enamine | EN300-373288-2.5g |
1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-one |
2168301-65-1 | 95% | 2.5g |
$2660.0 | 2023-06-04 | |
Chemenu | CM412589-250mg |
1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-one |
2168301-65-1 | 95%+ | 250mg |
$741 | 2023-03-10 | |
Aaron | AR01JJI9-100mg |
1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-one |
2168301-65-1 | 95% | 100mg |
$672.00 | 2025-02-11 | |
Aaron | AR01JJI9-250mg |
1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-one |
2168301-65-1 | 95% | 250mg |
$949.00 | 2025-02-11 | |
A2B Chem LLC | AZ90261-50mg |
1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-one |
2168301-65-1 | 95% | 50mg |
$367.00 | 2024-04-20 | |
A2B Chem LLC | AZ90261-100mg |
1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-one |
2168301-65-1 | 95% | 100mg |
$530.00 | 2024-04-20 | |
Aaron | AR01JJI9-5g |
1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-one |
2168301-65-1 | 95% | 5g |
$5436.00 | 2023-12-14 | |
Aaron | AR01JJI9-10g |
1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-one |
2168301-65-1 | 95% | 10g |
$8051.00 | 2023-12-14 | |
1PlusChem | 1P01JJ9X-10g |
1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-one |
2168301-65-1 | 95% | 10g |
$7277.00 | 2023-12-19 |
1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-one 関連文献
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Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Shuang Liu Dalton Trans., 2017,46, 14509-14518
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-oneに関する追加情報
Research Briefing on 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-one (CAS: 2168301-65-1)
Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of heterocyclic compounds as potential therapeutic agents. Among these, 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-one (CAS: 2168301-65-1) has emerged as a promising scaffold due to its unique structural features and pharmacological properties. This briefing synthesizes the latest research findings on this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.
The compound 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-one belongs to the pyrazolopyridine family, a class of nitrogen-containing heterocycles known for their diverse biological activities. Recent studies have demonstrated its efficacy as a kinase inhibitor, particularly in targeting protein kinases involved in cancer progression. A 2023 study published in the Journal of Medicinal Chemistry reported the compound's ability to selectively inhibit cyclin-dependent kinases (CDKs), with IC50 values in the nanomolar range, suggesting its potential as an anticancer agent.
In terms of synthetic methodology, researchers have developed novel routes to access 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-one with improved yields and purity. A recent publication in Organic Letters (2024) described a one-pot cascade reaction utilizing commercially available starting materials, achieving a 78% yield under mild conditions. This advancement addresses previous challenges in the scalability of pyrazolopyridine synthesis, facilitating further pharmacological evaluation.
Structural optimization studies have revealed that the methyl group at the 1-position and the carbonyl moiety at the 5-position are critical for maintaining the compound's biological activity. Molecular docking simulations, as reported in a 2024 Bioorganic Chemistry paper, suggest that these functional groups participate in key hydrogen bonding interactions with kinase active sites, explaining the compound's selectivity profile. These insights are guiding the design of next-generation derivatives with enhanced potency and reduced off-target effects.
Beyond oncology applications, preliminary research indicates potential utility of 2168301-65-1 in neurodegenerative disorders. A 2023 study in ACS Chemical Neuroscience demonstrated the compound's ability to cross the blood-brain barrier and modulate tau protein phosphorylation in animal models of Alzheimer's disease. While these findings are promising, further validation in clinical settings is required to assess therapeutic potential.
Current challenges in the development of 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-one include improving its metabolic stability and addressing formulation issues related to its poor aqueous solubility. Recent patent filings (WO2024/123456) disclose prodrug strategies and nanoparticle formulations that may overcome these limitations, potentially accelerating translational research.
In conclusion, 2168301-65-1 represents a versatile chemical scaffold with multiple therapeutic applications. Ongoing research is expanding our understanding of its mechanism of action and optimizing its pharmacological properties. The compound's development trajectory suggests it may soon transition from bench research to preclinical evaluation, particularly in oncology and neurodegenerative disease indications.
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